molecular formula C10H12O3 B1198958 2-Hydroxy-4-phenylbutanoic acid CAS No. 4263-93-8

2-Hydroxy-4-phenylbutanoic acid

Numéro de catalogue B1198958
Numéro CAS: 4263-93-8
Poids moléculaire: 180.2 g/mol
Clé InChI: JNJCEALGCZSIGB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Hydroxy-4-phenylbutanoic acid is a compound with the molecular formula C10H12O3 . It is a derivative of butyric acid and is produced naturally by colonic bacteria fermentation . It has a molecular weight of 180.20 g/mol .


Synthesis Analysis

The synthesis of 2-Hydroxy-4-phenylbutanoic acid can be achieved through the condensation of compound 1 with glyoxylic acid monohydrate in sodium ethoxide/ethanol, which yields a 72% yield of 3-nitro-2-hydroxy-4-phenylbutyric acid (compound 2). This compound is then hydrogenated to compound 3 with an 81% yield in acetic acid in the presence of Pd/C .


Molecular Structure Analysis

The IUPAC name for 2-Hydroxy-4-phenylbutanoic acid is 2-hydroxy-4-phenylbutanoic acid . The InChI code is 1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) .


Chemical Reactions Analysis

The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBA with carbonyl reductases has been reported . This reaction requires NADH and the cofactor was regenerated from NAD+ catalyzed by formate dehydrogenase .


Physical And Chemical Properties Analysis

2-Hydroxy-4-phenylbutanoic acid is a solid at room temperature . It has a molecular weight of 180.20 g/mol and a computed XLogP3 value of 1.3 .

Applications De Recherche Scientifique

Synthesis of ACE Inhibitors

2-Hydroxy-4-phenylbutanoic acid: is a key precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors . These inhibitors are crucial for preventing the formation of angiotensin II, which in turn helps in lowering blood pressure. The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-2-hydroxy-4-phenylbutanoate esters (HPBE) is noted for its high enantioselectivity and catalytic efficiency, making it a valuable process in pharmaceutical production .

Treatment of Cardiovascular Diseases

The ®-enantiomer of 2-Hydroxy-4-phenylbutanoic acid is used in the production of several ACE inhibitors like benazepril, cilazapril, quinapril, and ramipril . These medications are widely prescribed for the treatment of hypertension and congestive heart failure, showcasing the compound’s significance in cardiovascular therapeutics .

Biocatalysis

The compound serves as a substrate for biocatalytic processes, particularly in the asymmetric synthesis of its ®-enantiomer . This process is facilitated by engineered enzymes, such as d-lactate dehydrogenase from Lactobacillus plantarum, which have been mutated to increase their efficiency in producing the desired chiral alcohol intermediate .

Enzyme Engineering

The compound has been at the center of enzyme engineering research, where mutations are introduced into enzymes to enhance their catalytic activity towards specific substrates like 2-oxo-4-phenylbutanoic acid (OPBA) . This has implications for both the production of pharmaceuticals and the broader field of biotechnology.

Synthetic Methodologies

Various synthetic methodologies involving 2-Hydroxy-4-phenylbutanoic acid have been developed, including chemical, enzymatic, and chemoenzymatic approaches. These methods are crucial for the preparation of the compound in its purest form for subsequent pharmaceutical applications .

Industrial Scale Production

The research on 2-Hydroxy-4-phenylbutanoic acid has paved the way for its production on an industrial scale. This includes the development of biotransformation processes that are scalable, cost-effective, and environmentally friendly .

Economic Impact

The production and application of 2-Hydroxy-4-phenylbutanoic acid have significant economic implications, given the global demand for ACE inhibitors and their role in managing hypertension, a condition that is prevalent worldwide .

Mécanisme D'action

Mode of Action

2-Hydroxy-4-phenylbutanoic acid is a key precursor for the production of ACE inhibitors . These inhibitors prevent the formation of angiotensin II by blocking the action of ACE, thereby lowering blood pressure . The compound’s interaction with its target results in a decrease in vasoconstriction and an increase in vasodilation, leading to a reduction in blood pressure .

Biochemical Pathways

The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to 2-Hydroxy-4-phenylbutanoic acid is achieved with carbonyl reductases . This process has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity . The reduction of OPBE to 2-Hydroxy-4-phenylbutanoic acid is a key step in the synthesis of ACE inhibitors .

Result of Action

The molecular and cellular effects of 2-Hydroxy-4-phenylbutanoic acid’s action are primarily related to its role as a precursor in the production of ACE inhibitors . By inhibiting ACE, these drugs prevent the formation of angiotensin II, leading to a decrease in blood pressure . This can help prevent conditions such as stroke, heart failure, heart attack, and kidney failure .

Action Environment

The action environment of 2-Hydroxy-4-phenylbutanoic acid is influenced by various factors. For instance, the enzymatic reduction of OPBE to 2-Hydroxy-4-phenylbutanoic acid is performed under mild reaction conditions . Additionally, the process is environmentally benign . .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, and washing skin thoroughly after handling .

Orientations Futures

Recent research has focused on the development of a dual biocatalytic platform for the efficient asymmetric alkylation of α-keto acids . This approach could provide a solution to the notorious problem of asymmetric alkylation and represents a promising future direction for the production of 2-Hydroxy-4-phenylbutanoic acid .

Propriétés

IUPAC Name

2-hydroxy-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJCEALGCZSIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-phenylbutanoic acid

CAS RN

4263-93-8
Record name 2-Hydroxy-4-phenylbutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4263-93-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxy-4-phenylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXY-4-PHENYLBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSP7I554Q9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4-phenylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-4-phenylbutanoic acid
Reactant of Route 3
2-Hydroxy-4-phenylbutanoic acid
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-4-phenylbutanoic acid
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-4-phenylbutanoic acid
Reactant of Route 6
2-Hydroxy-4-phenylbutanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.